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Compound of Interest

Compound Name: Endrin

Cat. No.: B086629

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxic potency of the organochlorine
pesticide Endrin and its principal metabolites. By presenting key experimental data, detailed
methodologies, and visualizing relevant biological pathways, this document aims to serve as a
valuable resource for toxicological assessment and further research.

Data Presentation: Comparative Acute Toxicity

The acute toxicity of Endrin and its metabolites has been primarily evaluated through the
determination of the median lethal dose (LD50), the dose required to be fatal to 50% of a
tested population. The following tables summarize the acute oral LD50 values in rats,
highlighting the significantly greater potency of the metabolites compared to the parent
compound.

Table 1: Acute Oral LD50 of Endrin and its Metabolites in Male Rats

Compound LD50 (mg/kg body weight)  95% Confidence Limits
Endrin 7.3 5.3-10.0
anti-12-hydroxyendrin 3.1 21-45
syn-12-hydroxyendrin 1.2 08-1.7

12-ketoendrin 11 0.8-15

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b086629?utm_src=pdf-interest
https://www.benchchem.com/product/b086629?utm_src=pdf-body
https://www.benchchem.com/product/b086629?utm_src=pdf-body
https://www.benchchem.com/product/b086629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Data sourced from Bedford, C. T., Hutson, D. H., & Natoff, I. L. (1975).[1]

Table 2: Acute Oral LD50 of Endrin and its Metabolites in Female Rats

Compound LD50 (mg/kg body weight) 95% Confidence Limits
Endrin 17.8 13.7-23.1
anti-12-hydroxyendrin 5.4 40-7.3
syn-12-hydroxyendrin 2.3 16-3.3

12-ketoendrin 1.2 09-1.6

Data sourced from Bedford, C. T., Hutson, D. H., & Natoff, I. L. (1975).[1]

These data clearly indicate that the metabolites of Endrin are all more acutely toxic than the
parent insecticide.[1] Notably, 12-ketoendrin is the most potent of the compounds tested, with
an LD50 value significantly lower than that of Endrin in both male and female rats.[1][2] It is
considered to be the ultimate toxicant responsible for Endrin's acute toxicity.[1]

Experimental Protocols

The determination of acute oral toxicity, as summarized in the tables above, is typically
conducted following standardized guidelines to ensure reproducibility and comparability of
data. The following is a representative methodology based on the OECD Guidelines for the
Testing of Chemicals, specifically Guideline 423 (Acute Toxic Class Method).[3][4]

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) are used.[5]
Typically, females are used as they are often slightly more sensitive. Animals are individually
housed and acclimated to the laboratory conditions for at least five days prior to the
experiment.

Housing and Feeding Conditions: Animals are housed in a controlled environment with a 12-
hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
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Dose Preparation and Administration:

The test substance (Endrin or its metabolites) is dissolved or suspended in a suitable
vehicle, such as corn oil or dimethyl sulfoxide.[1]

Animals are fasted overnight prior to dosing.

A single dose of the test substance is administered by oral gavage.

The volume administered is kept low, typically 1-2 mL per 100g of body weight.

Procedure (Acute Toxic Class Method - OECD 423): This method uses a stepwise procedure
with a small number of animals per step.[4]

» Astarting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg)
based on existing toxicity information.

« Initially, three animals are dosed at the selected starting dose.

e The outcome (survival or death) determines the next step. If mortality is observed, the next
dose level is lower. If no mortality occurs, a higher dose is used.

e This sequential dosing continues until the toxicity class of the substance can be determined.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as
changes in behavior, convulsions, and changes in skin, fur, and eyes), and body weight
changes for at least 14 days after dosing.[6]

Pathology: At the end of the observation period, all surviving animals are euthanized and
subjected to a gross necropsy.

Data Analysis: The LD50 value is calculated from the mortality data using appropriate statistical
methods, such as probit analysis.[1]

Mandatory Visualizations
Metabolic Pathway of Endrin
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The biotransformation of Endrin in mammals is a critical factor in its toxicity, leading to the
formation of more potent metabolites.
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Caption: Metabolic activation of Endrin to its more toxic metabolites.

Signaling Pathway: GABAa Receptor Antagonism

The primary mechanism of neurotoxicity for Endrin and its metabolites is the antagonism of the
gamma-aminobutyric acid (GABA) type A receptor (GABAaR), a ligand-gated chloride ion
channel.

GABA Binds & Activates Postsynaptic Neuron
(Neurotransmitter)

(o210 Chloride lon Membrane Neuronal
GABAa Receptor ' Influx Hyperpolarization Inhibition
(Chloride Channel)
B Neuronal
Hyperexcitability

Leads to (Convulsions)

Endrin / Metabolites Binds & Blocks
(e.g., 12-ketoendrin)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b086629?utm_src=pdf-body
https://www.benchchem.com/product/b086629?utm_src=pdf-body-img
https://www.benchchem.com/product/b086629?utm_src=pdf-body
https://www.benchchem.com/product/b086629?utm_src=pdf-body
https://www.benchchem.com/product/b086629?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Mechanism of Endrin-induced neurotoxicity via GABAa receptor antagonism.

In summary, the metabolic conversion of Endrin to hydroxylated and keto- metabolites
significantly increases its toxic potency. The primary mechanism of action for these compounds
is the non-competitive antagonism of the GABAa receptor, leading to central nervous system
hyperexcitability and convulsions. This guide provides a foundational overview for researchers
investigating the toxicology of Endrin and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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